molecular formula C36H46O5 B039582 (S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate CAS No. 112901-67-4

(S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate

Cat. No.: B039582
CAS No.: 112901-67-4
M. Wt: 558.7 g/mol
InChI Key: AYYWUKWHSHVSLJ-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate is a useful research compound. Its molecular formula is C36H46O5 and its molecular weight is 558.7 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[4-[(2S)-octan-2-yl]oxycarbonylphenyl] 4-(4-octoxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H46O5/c1-4-6-8-10-11-13-27-39-33-23-19-30(20-24-33)29-15-17-31(18-16-29)36(38)41-34-25-21-32(22-26-34)35(37)40-28(3)14-12-9-7-5-2/h15-26,28H,4-14,27H2,1-3H3/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYWUKWHSHVSLJ-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C(=O)OC(C)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C(=O)O[C@@H](C)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of dielectric strength in OAFLC materials like (S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate?

A1: Dielectric strength represents the maximum electric field an insulating material can withstand before it breaks down and conducts electricity. In OAFLC materials, a high dielectric strength is desirable for applications in display technologies. The research paper highlights that compounds within the (S)-MHPOBC series, particularly S1.6 (FF) and S2.6 (FH), exhibit a dielectric strength of approximately 250 in the SmC* phase. This high dielectric strength is attributed to the presence of the Goldstone mode, a collective excitation of molecules that contributes to the material's polarization []. This finding suggests that these specific compounds hold promise for use in high-performance liquid crystal displays.

Q2: How does the molecular structure of this compound influence its dielectric properties?

A2: The research explores a series of homologous esters based on this compound, also known as (S)-MHPOBC. While the exact structure-property relationships are not fully elucidated in this specific paper, the study investigates how variations in the alkyl chain length within the series affect parameters such as relaxation frequency, relaxation time, and dielectric strength. These parameters are crucial for understanding the molecular dynamics and polarization behavior of the liquid crystal, which directly impacts its performance in applications like displays. Further research focusing on specific structural modifications and their impact on dielectric properties is necessary to gain a comprehensive understanding of the structure-property relationships in this class of OAFLC materials [].

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